4,5-Diphenyl-1,3-dithiol-1-ium perchlorate
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Overview
Description
4,5-Diphenyl-1,3-dithiol-1-ium perchlorate is a chemical compound with the molecular formula C14H10ClO4S2. It is a member of the dithiolium family, characterized by the presence of a 1,3-dithiolium ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1,3-dithiol-1-ium perchlorate typically involves the reaction of diphenylacetylene with sulfur in the presence of a suitable oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dichloromethane. The resulting product is then treated with perchloric acid to yield the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1,3-dithiol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium ring to a dithiol structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4,5-Diphenyl-1,3-dithiol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1,3-dithiol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate
- 4,5-Diphenyl-1,3-dithiol-2-ium perchlorate
- 4,5-Diphenyl-1,3-dithiol-1-ium chloride
Uniqueness
4,5-Diphenyl-1,3-dithiol-1-ium perchlorate is unique due to its specific ring structure and the presence of the perchlorate anion. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
23780-83-8 |
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Molecular Formula |
C15H11ClO4S2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4,5-diphenyl-1,3-dithiol-1-ium;perchlorate |
InChI |
InChI=1S/C15H11S2.ClHO4/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PWBRHXPCUIYBSJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([S+]=CS2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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